Cas no 2034233-47-9 (N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide)

N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1H-benzimidazol-2-yl)-4-oxo-1H-pyrimidine-6-carboxamide
- N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
-
- Inchi: 1S/C12H9N5O2/c18-10-5-9(13-6-14-10)11(19)17-12-15-7-3-1-2-4-8(7)16-12/h1-6H,(H,13,14,18)(H2,15,16,17,19)
- InChI Key: NMEXOICBNMDVDI-UHFFFAOYSA-N
- SMILES: C1NC(C(NC2NC3=CC=CC=C3N=2)=O)=CC(=O)N=1
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6494-0176-4mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-15mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-5mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-3mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-10μmol |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-20mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-20μmol |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-2μmol |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-10mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6494-0176-30mg |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide |
2034233-47-9 | 30mg |
$119.0 | 2023-09-08 |
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Related Literature
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Yuan-Yuan Feng,Gui-Rong Zhang,Jun-Hong Ma,Gang Liu,Bo-Qing Xu Phys. Chem. Chem. Phys., 2011,13, 3863-3872
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
Introduction to N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS No. 2034233-47-9)
N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide (CAS No. 2034233-47-9) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities, making it a promising candidate for further exploration in medicinal chemistry.
The structure of N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide incorporates two key pharmacophoric units: the benzodiazole moiety and the hydroxypyrimidine scaffold. The benzodiazole ring system is well-known for its role in various therapeutic applications, particularly in the treatment of anxiety disorders and neurodegenerative diseases. On the other hand, the hydroxypyrimidine moiety has been extensively studied for its potential anti-inflammatory and anticancer properties.
In recent years, there has been a growing interest in developing novel compounds that combine the benefits of multiple pharmacophores to enhance therapeutic efficacy. N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide represents such an effort, as it merges the unique properties of benzodiazole and hydroxypyrimidine into a single molecule. This dual functionality has opened up new avenues for research, particularly in the quest to develop more effective treatments for complex diseases.
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The benzodiazole ring is typically introduced through condensation reactions with appropriate precursors, while the hydroxypyrimidine moiety is incorporated via nucleophilic substitution or cyclization techniques. The final product is then purified through established chromatographic methods to ensure high purity and yield.
The biological activity of N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has been extensively evaluated in both in vitro and in vivo models. Preliminary studies have shown promising results in terms of its potential as an anti-inflammatory agent. The compound exhibits significant inhibitory activity against various inflammatory enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory response. Additionally, it demonstrates notable antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Beyond its anti-inflammatory potential, N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide has also shown promise in cancer research. Studies have indicated that the compound can selectively inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The benzodiazole moiety is believed to play a crucial role in this process by modulating the activity of specific transcription factors that regulate cancer cell growth.
The pharmacokinetic profile of N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is another area of active investigation. Initial pharmacokinetic studies have revealed that the compound exhibits good oral bioavailability and moderate tissue distribution upon administration. These findings suggest that it may be suitable for therapeutic use if further optimized for better absorption and target specificity.
In conclusion, N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide(CAS No. 2034233-47-9) is a versatile chemical entity with significant potential in pharmaceutical applications. Its unique structure combines the beneficial properties of benzodiazole and hydroxypyrimidine, making it a valuable candidate for further development. With ongoing research focused on optimizing its synthesis and exploring its biological activities, this compound holds great promise for addressing various therapeutic challenges in medicine.
2034233-47-9 (N-(1H-1,3-benzodiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide) Related Products
- 353256-66-3(5-{(4-chlorophenyl)methylsulfanyl}-1-methyl-1H-1,2,3,4-tetrazole)
- 10033-92-8(Thiophene,2,5-dihydro-2,4-dimethyl-, 1,1-dioxide)
- 485828-59-9(1-(quinolin-6-yl)cyclobutane-1-carbonitrile)
- 2013433-80-0(1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride)
- 1192356-37-8(6-(2-Aminopropan-2-yl)picolinonitrile)
- 1602308-00-8([2-pyrrolidin-1-yl-4-(trifluoromethyl)thiazol-5-yl]methanamine)
- 1864922-65-5(Benzenamine, N-(2,2-dimethylpropyl)-3-fluoro-)
- 1804701-85-6(3-Bromo-5-(difluoromethyl)-4-(trifluoromethyl)pyridine)
- 2287345-47-3(2-[1-(thiolan-3-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid)
- 2349313-68-2(tert-butyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate)




